molecular formula C9H12FNO B1394064 N-(2-Fluoro-3-methoxybenzyl)-N-methylamine CAS No. 921219-95-6

N-(2-Fluoro-3-methoxybenzyl)-N-methylamine

Cat. No. B1394064
M. Wt: 169.2 g/mol
InChI Key: HBBGHVPZHVXQNP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods. Unfortunately, the specific molecular structure of “N-(2-Fluoro-3-methoxybenzyl)-N-methylamine” is not available in the literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. Unfortunately, these specific properties for “N-(2-Fluoro-3-methoxybenzyl)-N-methylamine” are not available in the literature .

Scientific Research Applications

Synthesis and Reactivity in Organometallic Compounds

  • N-(2-Fluoro-3-methoxybenzyl)-N-methylamine is involved in the synthesis of organometallic compounds. For instance, studies have shown its role in forming oxorhenium(V) complexes, indicating its utility in organometallic chemistry and potential applications in catalysis and materials science (Robbins et al., 2015).

Analytical Characterization in Designer Drugs

  • This compound has been characterized analytically in the context of designer drugs. Research has focused on its identification and analysis in various formulations, contributing to the understanding of its chemical properties and behaviors (Westphal et al., 2016).

Role in Derivative Formation

  • It has been used to create N-(4-methoxy-3-nitrobenzyl) derivatives of nitrogen-containing heterocycles, showcasing its reactivity and potential for creating a variety of organic compounds (Harutyunyan, 2016).

Application in Vibrational Spectroscopy

  • In spectroscopy, this compound has been synthesized for modeling phenolic compounds and used to assign fundamental vibrations in the fingerprint region, aiding in the study of molecular structures and interactions (Dunkers & Ishida, 1995).

Protective Group in Nucleoside Synthesis

  • It's used as a protective group in the synthesis of nucleosides, such as in the preparation of 5′-O-Acryloyl-5-fluorouridine. This illustrates its importance in the field of medicinal chemistry and drug development (Akiyama et al., 1991).

Utilization in Polymer Catalysis

  • It's also been explored in the context of fluoro-functionalized polymeric N-heterocyclic carbene-zinc complexes. These compounds have shown efficiency in catalyzing the formylation and methylation of amines, demonstrating its potential in polymer science and green chemistry (Yang et al., 2015).

Involvement in Complex Formation with Metal Ions

  • Research has also explored its role in complex formation with metal ions, like in the recovery of nano-structured ceria (CeO2) from Ce(III)-benzoxazine dimer complexes. This highlights its significance in materials science and nanotechnology applications (Veranitisagul et al., 2011).

Relevance in Psychoactive Substance Research

  • Its derivatives have been a subject of study in the field of psychoactive substances. Research has been conducted to understand the receptor binding profiles and pharmacological properties of its derivatives, contributing to neuropharmacology and drug safety (Rickli et al., 2015).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. As these properties for “N-(2-Fluoro-3-methoxybenzyl)-N-methylamine” are not available in the literature, its safety and hazards are also not available .

properties

IUPAC Name

1-(2-fluoro-3-methoxyphenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-11-6-7-4-3-5-8(12-2)9(7)10/h3-5,11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBBGHVPZHVXQNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C(=CC=C1)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Fluoro-3-methoxybenzyl)-N-methylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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